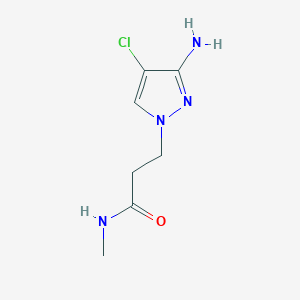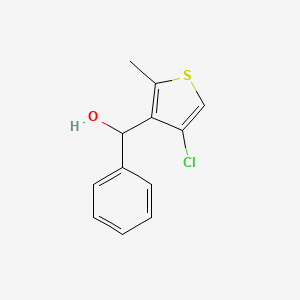![molecular formula C12H19NO B15242430 2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
2-{1-[(Butan-2-yl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Butan-2-yl)amino]ethyl}phenol is an organic compound with a complex structure that includes both phenolic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Butan-2-yl)amino]ethyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. For example, the reaction of 2-bromoethylbenzene with butan-2-ylamine in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Butan-2-yl)amino]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary amines.
Substitution: Both the phenolic and amine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and alcohols.
Substitution: Halogenated phenols and amines.
Scientific Research Applications
2-{1-[(Butan-2-yl)amino]ethyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(Butan-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes and receptors, while the amine group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Butopamine: A compound with a similar structure but different stereochemistry.
4-{2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol: Another compound with similar functional groups but different substituents.
Uniqueness
2-{1-[(Butan-2-yl)amino]ethyl}phenol is unique due to its specific combination of phenolic and amine groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[1-(butan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-4-9(2)13-10(3)11-7-5-6-8-12(11)14/h5-10,13-14H,4H2,1-3H3 |
InChI Key |
GDTSMECRFSKOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)

![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)

![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)

![3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine](/img/structure/B15242396.png)




![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
